molecular formula C4H2ClF3N2S B3377111 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 1260672-42-1

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B3377111
CAS RN: 1260672-42-1
M. Wt: 202.59 g/mol
InChI Key: ITNASIFWWJRCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole” is a chemical compound that contains a thiadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloromethyl group (-CH2Cl) and a trifluoromethyl group (-CF3), which are attached to the thiadiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis process can involve various methods, including copper-mediated reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiadiazole ring, a chloromethyl group, and a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . Transition metal-mediated trifluoromethylation reactions have also been reported .

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been used as a photo-crosslinker to form covalent bonds between proteins and other molecules. Additionally, this compound has been used as a fluorescent label for proteins and other molecules. Finally, this compound has been used as a bioactive molecule, as it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to the trifluoromethyl group, which is thought to interact with the active site of the enzyme. Additionally, the chloromethyl group is thought to interact with the active site of the enzyme, which further contributes to the enzyme inhibition. Furthermore, the thiadiazole ring is thought to interact with the active site of the enzyme, which further contributes to the enzyme inhibition.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation. Additionally, this compound has been shown to have antioxidant activity, as it can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress. Finally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and its unique properties make it an attractive tool for a wide range of research applications. Additionally, its ability to form covalent bonds with proteins and other molecules makes it a useful photo-crosslinker. Finally, its ability to act as a fluorescent label makes it a useful tool for the visualization of proteins and other molecules.
However, there are some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and its effects on enzymes and other molecules are not always predictable. Additionally, this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its effects on enzymes and other molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its anti-inflammatory, antioxidant, and anti-cancer properties.

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2S/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNASIFWWJRCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211329
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260672-42-1
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.